![molecular formula C10H13N5O4 B3726945 methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate](/img/structure/B3726945.png)
methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate
Übersicht
Beschreibung
Methyl (5-{[amino(nitroimino)methyl]amino}-2-methylphenyl)carbamate, commonly known as Methylamine carbamate, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 238.2 g/mol.
Wirkmechanismus
The mechanism of action of Methylamine carbamate is not fully understood, but it is believed to act through the inhibition of DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methylamine carbamate has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and cell division, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell growth and differentiation. It has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methylamine carbamate in lab experiments is its high yield and purity, which makes it a reliable reagent for various chemical reactions. However, it is important to handle the compound with care, as it is toxic and can cause skin and eye irritation. It is also important to use appropriate safety measures, such as wearing gloves and protective eyewear, when working with the compound.
Zukünftige Richtungen
There are several potential future directions for research on Methylamine carbamate. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, Methylamine carbamate may have potential applications in the synthesis of novel organic compounds and as a reagent in analytical chemistry. Further research is needed to explore these potential applications and to identify any limitations or drawbacks associated with the use of the compound.
Wissenschaftliche Forschungsanwendungen
Methylamine carbamate has been studied for its potential use in various scientific research applications, including as a chemical intermediate in the synthesis of pharmaceuticals, as a building block in the preparation of organic compounds, and as a reagent in analytical chemistry. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
methyl N-[2-methyl-5-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6-3-4-7(12-9(11)14-15(17)18)5-8(6)13-10(16)19-2/h3-5H,1-2H3,(H,13,16)(H3,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFCFZDGQKQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=N[N+](=O)[O-])N)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/[N+](=O)[O-])/N)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



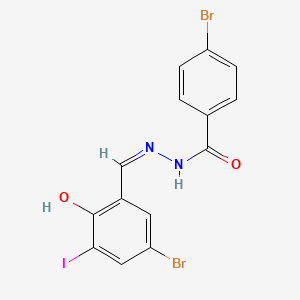
![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-{amino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,4-pentanedione](/img/structure/B3726874.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
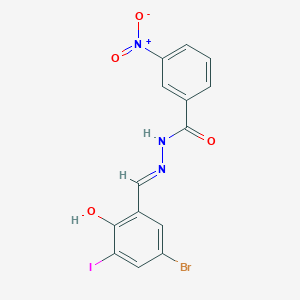
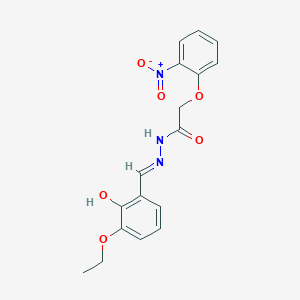

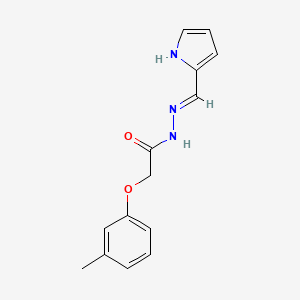
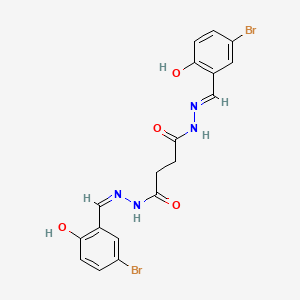
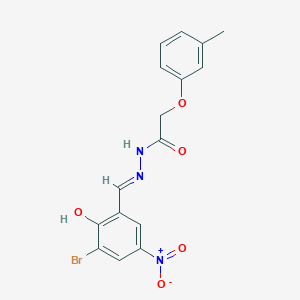
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
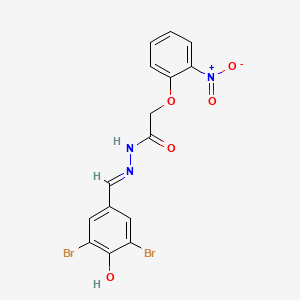
![N,N'-(2-chloro-1,4-phenylene)bis{2-[(4-butylphenyl)hydrazono]-3-oxobutanamide}](/img/structure/B3726952.png)